molecular formula C14H10N2 B1615358 1-Phenylphthalazine CAS No. 7188-22-9

1-Phenylphthalazine

Cat. No.: B1615358
CAS No.: 7188-22-9
M. Wt: 206.24 g/mol
InChI Key: KHIILJVSYUGMSE-UHFFFAOYSA-N
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Description

1-Phenylphthalazine is a heterocyclic organic compound that belongs to the class of phthalazines. Phthalazines are nitrogen-containing bicyclic compounds that have a benzene ring fused with a pyridazine ring. These compounds are known for their diverse biological activities and are found in various pharmaceuticals and natural products.

Preparation Methods

1-Phenylphthalazine can be synthesized through several methods. One common synthetic route involves the condensation of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol. This method yields phthalazin-1-one derivatives, which can then be further functionalized to obtain this compound .

Another method involves the reduction of chlorophthalazine with phosphorus and hydroiodic acid. This method is less commonly used due to the harsh reaction conditions and the use of toxic reagents .

Chemical Reactions Analysis

1-Phenylphthalazine undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, zinc and hydrochloric acid for reduction, and alkyl iodides for substitution. The major products formed from these reactions include pyridazine dicarboxylic acid, orthoxylylene diamine, and various alkylated derivatives.

Mechanism of Action

The mechanism of action of 1-Phenylphthalazine and its derivatives varies depending on the specific application. For example, as an antihypertensive agent, hydralazine works by relaxing the blood vessels, which lowers blood pressure and improves blood flow. This is achieved through the inhibition of protein lysine methyltransferases (PKMTs), which play a role in vascular smooth muscle contraction .

In the case of anticancer agents, phthalazine derivatives inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and survival. This includes the inhibition of vascular endothelial growth factor receptors (VEGFR), which are crucial for tumor angiogenesis .

Comparison with Similar Compounds

1-Phenylphthalazine is similar to other phthalazine derivatives such as hydralazine, vatalanib, and azelastine. These compounds share the phthalazine core structure but differ in their functional groups and specific biological activities .

    Hydralazine: Used as an antihypertensive agent.

    Vatalanib: An anticancer agent that inhibits VEGFR.

    Azelastine: An antihistamine used to treat allergic rhinitis.

Compared to these compounds, this compound is unique in its specific substitution pattern and the range of biological activities it exhibits. Its versatility makes it a valuable compound for further research and development in various therapeutic areas.

Properties

IUPAC Name

1-phenylphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-13-9-5-4-8-12(13)10-15-16-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIILJVSYUGMSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346100
Record name 1-Phenylphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7188-22-9
Record name 1-Phenylphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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